1H-indazole-7-carbothioamide
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Overview
Description
1H-indazole-7-carbothioamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a carbothioamide group at the 7th position of the indazole ring adds unique chemical properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indazole-7-carbothioamide typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization under specific conditions . Another approach involves the use of 2-hydroxylbenzaldehyde as a starting material .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-indazole-7-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
1H-indazole-7-carbothioamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: The compound shows promise in the development of new drugs for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-indazole-7-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1H-indazole: A parent compound with similar structural features but lacking the carbothioamide group.
2H-indazole: Another indazole derivative with different substitution patterns.
1H-indazole-3-carboxamide: A compound with a carboxamide group at the 3rd position instead of the 7th.
Uniqueness: 1H-indazole-7-carbothioamide is unique due to the presence of the carbothioamide group at the 7th position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7N3S |
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Molecular Weight |
177.23 g/mol |
IUPAC Name |
1H-indazole-7-carbothioamide |
InChI |
InChI=1S/C8H7N3S/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11) |
InChI Key |
HHWHQKFVHBJFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=S)N)NN=C2 |
Origin of Product |
United States |
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